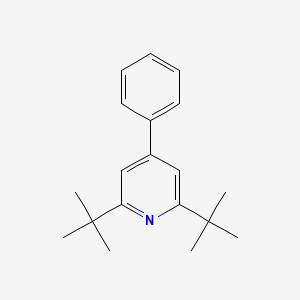
2,6-Di-tert-butyl-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-phenylpyridine: is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenylpyridine typically involves the condensation of substituted benzyl chlorides with pyridine derivatives, followed by cyclization reactions. One common method includes the reaction of 2,6-di-tert-butylpyridine with phenylmagnesium bromide under controlled conditions to introduce the phenyl group at the 4 position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and distillation to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-Di-tert-butyl-4-phenylpyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenylpyridine derivatives.
科学的研究の応用
Chemistry: 2,6-Di-tert-butyl-4-phenylpyridine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. It is also employed as a non-nucleophilic base in organic synthesis, aiding in various catalytic reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups prevents nucleophilic attack, making it an effective inhibitor in various biochemical pathways. The compound can also act as a ligand, forming stable complexes with metal ions and influencing their reactivity.
類似化合物との比較
2,6-Di-tert-butylpyridine: Similar in structure but lacks the phenyl group at the 4 position.
2,6-Di-tert-butyl-4-methylpyridine: Contains a methyl group instead of a phenyl group at the 4 position.
2,6-Di-tert-butyl-4-(dimethylamino)methylphenol: Contains a dimethylamino group at the 4 position.
Uniqueness: 2,6-Di-tert-butyl-4-phenylpyridine is unique due to the presence of the phenyl group, which enhances its steric hindrance and non-nucleophilic properties. This makes it particularly useful in reactions where nucleophilic attack needs to be minimized, and in forming stable metal complexes.
特性
IUPAC Name |
2,6-ditert-butyl-4-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGYHRFEQYAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
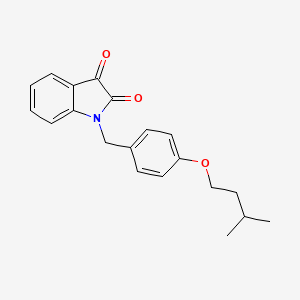
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)
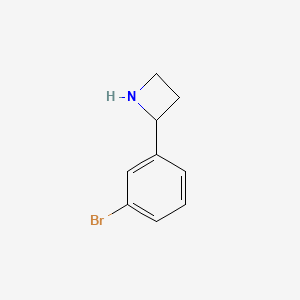
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
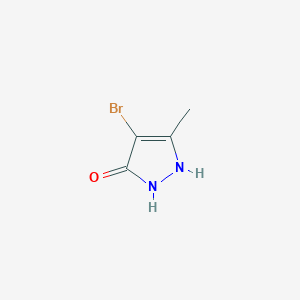
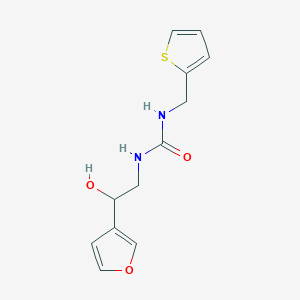
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
![2-(3-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2959372.png)
